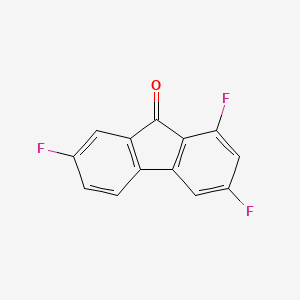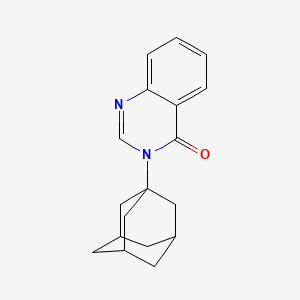
1H-Indazole-1-carboxylic acid, 4-fluoro-3-iodo-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazole-1-carboxylic acid, 4-fluoro-3-iodo-, 1,1-dimethylethyl ester is a compound belonging to the indazole family, which is known for its diverse biological activities.
Vorbereitungsmethoden
The synthesis of 1H-Indazole-1-carboxylic acid, 4-fluoro-3-iodo-, 1,1-dimethylethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluoro-3-iodo-1H-indazole.
Esterification: The carboxylic acid group of the indazole derivative is esterified with 1,1-dimethylethyl alcohol (tert-butyl alcohol) in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1H-Indazole-1-carboxylic acid, 4-fluoro-3-iodo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The presence of the iodine atom makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the iodine atom with an azide group.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the iodine atom.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Indazole-1-carboxylic acid, 4-fluoro-3-iodo-, 1,1-dimethylethyl ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as an anti-inflammatory and antimicrobial agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indazole derivatives with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1H-Indazole-1-carboxylic acid, 4-fluoro-3-iodo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as phosphoinositide 3-kinase, which plays a role in cell growth and survival pathways.
Pathway Modulation: By inhibiting these enzymes, the compound can modulate signaling pathways involved in cancer cell proliferation and inflammation.
Vergleich Mit ähnlichen Verbindungen
1H-Indazole-1-carboxylic acid, 4-fluoro-3-iodo-, 1,1-dimethylethyl ester can be compared with other similar compounds:
1H-Indazole-1-carboxylic acid, 3-iodo-, 1,1-dimethylethyl ester: This compound lacks the fluorine atom, which may affect its biological activity and reactivity.
1H-Indazole-1-carboxylic acid, 3-iodo-4-nitro-, 1,1-dimethylethyl ester: The presence of a nitro group introduces additional reactivity and potential biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H12FIN2O2 |
|---|---|
Molekulargewicht |
362.14 g/mol |
IUPAC-Name |
tert-butyl 4-fluoro-3-iodoindazole-1-carboxylate |
InChI |
InChI=1S/C12H12FIN2O2/c1-12(2,3)18-11(17)16-8-6-4-5-7(13)9(8)10(14)15-16/h4-6H,1-3H3 |
InChI-Schlüssel |
DLCOJUFTSLCSNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)F)C(=N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B13989020.png)
![6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13989023.png)
![4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B13989027.png)
![6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13989035.png)
![1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B13989037.png)


dimethyl-](/img/structure/B13989057.png)


![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)


